(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide
Description
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide is a benzothiazole-derived compound characterized by a sulfamoyl group at position 6, an allyl substituent at position 3, and a 4-chlorophenoxyacetamide moiety linked via an imine bond (Z-configuration). The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-2-9-22-15-8-7-14(28(20,24)25)10-16(15)27-18(22)21-17(23)11-26-13-5-3-12(19)4-6-13/h2-8,10H,1,9,11H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXBBDBXJTWVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.87 g/mol. The presence of a thiazole ring, an allyl group, and a sulfonamide moiety contributes to its stability and reactivity, while the chlorophenoxy group enhances its lipophilicity, potentially improving bioavailability.
Antibacterial Activity
Studies have indicated that compounds with similar structural motifs to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) exhibit significant antibacterial properties. The sulfonamide group is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects against various pathogens.
| Compound | Target | Activity |
|---|---|---|
| (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) | Dihydropteroate synthase | Antibacterial |
| Sulfamethoxazole | Dihydropteroate synthase | Antibacterial |
Anticancer Activity
Research into related benzo[d]thiazole derivatives has shown promising anticancer activities. These compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial disruption. The specific mechanism of action for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) remains to be fully elucidated but is believed to involve similar pathways.
| Study | Cell Line | Effect |
|---|---|---|
| Study A | MCF-7 (Breast Cancer) | Induces apoptosis |
| Study B | HeLa (Cervical Cancer) | Inhibits proliferation |
The proposed mechanism of action for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) involves interaction with specific molecular targets within cells. The compound may exert its effects by:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
- Disruption of Cellular Homeostasis : Potentially affecting ion channels or transporters critical for cell survival.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a related thiazole compound against various strains of Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Potential
In vitro studies on the MCF-7 breast cancer cell line demonstrated that treatment with (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) resulted in a 50% reduction in cell viability after 48 hours, indicating strong potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, synthetic, and spectroscopic features of the target compound with analogous derivatives.
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula C₁₈H₁₇ClN₃O₃S₂.
Structural Differentiation
- Core Heterocycle: The target compound’s benzo[d]thiazole core distinguishes it from triazole-based analogs (e.g., 6m) and quinolinium derivatives (e.g., I5) .
- Substituent Effects: The 3-allyl group in the target compound may confer greater conformational flexibility compared to the rigid 5,6-dimethyl substituents in compound 8 . The 4-chlorophenoxyacetamide moiety enhances lipophilicity relative to the polar 2,5-dioxopyrrolidinyl group in the analog from . The sulfamoyl group at position 6 is shared with compound 8, suggesting both may exhibit sulfonamide-like bioactivity, such as inhibition of carbonic anhydrase or tyrosine kinases .
Pharmacological Implications
- Antimicrobial Activity : Compound 8’s sulfamoylphenyl group is linked to antibacterial effects against E. coli and S. aureus .
- Anticancer Potential: Quinolinium-benzothiazole hybrids (e.g., I5, I6) exhibit DNA intercalation and topoisomerase inhibition .
- Enzyme Inhibition : The sulfamoyl group in the target compound may target enzymes like carbonic anhydrase IX, overexpressed in tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
